molecular formula C13H12Cl2N4S B2737019 3,5-dichloro-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}aniline CAS No. 400077-33-0

3,5-dichloro-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}aniline

Cat. No. B2737019
CAS RN: 400077-33-0
M. Wt: 327.23
InChI Key: GEZHVCHRMDYZLP-ONEGZZNKSA-N
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Description

“3,5-dichloro-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}aniline” is a chemical compound with the molecular formula C13H12Cl2N4S . It is a derivative of aniline, a common structure in many pharmaceuticals and dyes .

Scientific Research Applications

Cross-Linking Agents for Fibers

Triazine derivatives, such as 2,4-dichloro-6-(β-sulphatoethylsulphonyl)anilino-s-triazine, have been used as cross-linking agents to enhance the wet abrasion resistance of Lyocell fibers. This application underscores the potential of triazine compounds in improving the physical properties of textile fibers, offering a pathway to durable and resistant fabric materials (Renfrew & Phillips, 2003).

Supramolecular Chemistry

Triazine-based ligands have facilitated the formation of supramolecular networks through anion-π and/or lone pair-π non-covalent bonds. This capability is vital in the development of coordination compounds with potential applications in catalysis, molecular recognition, and materials science (Costa et al., 2010).

Biocidal Applications

Modified polymers incorporating triazine units, such as the polymerization of 6-methyl-1,3,5-triazine-2,4-dione moieties onto commercial polystyrene, have demonstrated biocidal activity against bacteria like Staphylococcus aureus. This application indicates the potential of triazine derivatives in creating antimicrobial surfaces, which could be beneficial in medical devices and sanitation products (Sun, Chen, & Worley, 1996).

Polymer Supports for Catalysis

Poly(2,4-dichloro-6-vinyl-1,3,5-triazine-co-styrene)s have been developed to contain two replaceable groups in each monomer unit, showing promise as polymer supports for catalytic applications. The ability to modify these polymers with various functional groups opens avenues for their use in diverse chemical reactions, showcasing the versatility of triazine-based polymers (Kondo et al., 1992).

Growth Study Markers

Chloro-s-triazines have been employed as markers and fixatives in the study of growth in teeth and bones. Their ability to covalently bond with tissue components without causing diffusion or loss of endogenous substances makes them valuable tools in developmental biology and pathology (Goland & Grand, 1968).

Safety and Hazards

The safety data sheet for a similar compound, 3,5-Dichloroaniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3,5-dichloro-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4S/c1-8-12(17-13(20-2)19-18-8)3-4-16-11-6-9(14)5-10(15)7-11/h3-7,16H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZHVCHRMDYZLP-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SC)C=CNC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SC)/C=C/NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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